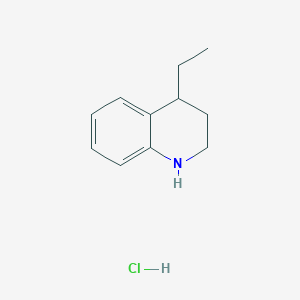
4-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride
Vue d'ensemble
Description
4-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride is a derivative of 1,2,3,4-Tetrahydroquinoline, which is used as an antioxidant and corrosion inhibitor . It is also an active component in various dyes . This compound is a reagent used in the synthesis of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides displaying fungicidal activity .
Synthesis Analysis
The synthesis of highly substituted tetrahydroquinolines involves a simple one-pot economical preparation using 2-alkenyl substituted aniline, aromatic aldehydes, and ethyl cyanoacetate . This method saves time during the workup procedure and purification of intermediates and yields minimal reagent waste .Molecular Structure Analysis
1,2,3,4-Tetrahydroquinoline is an important structural motif of various natural products and therapeutic lead compounds . High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, has been used to determine the precise molecular structures of the conformers of 1,2,3,4-Tetrahydroquinoline .Chemical Reactions Analysis
1,2,3,4-Tetrahydroisoquinoline has garnered significant attention in recent years due to its role as a precursor for various alkaloids displaying multifarious biological activities . Various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been explored .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,3,4-Tetrahydroquinoline derivatives are diverse, with applications in pesticides, antioxidants, photosensitizers, and dyes in addition to pharmaceutical applications .Applications De Recherche Scientifique
Synthesis of Highly Substituted Tetrahydroquinolines
4-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride is used in the synthesis of highly substituted tetrahydroquinolines . A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU is reported . The reaction proceeded through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes .
Key Structural Motif in Pharmaceutical Agents
The tetrahydroquinoline family, which includes 4-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride, has a wide range of applications and is a key structural motif in pharmaceutical agents . Multiple strategies have been proposed for the synthesis of tetrahydroquinoline derivatives .
Domino Reactions
4-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride is used in domino reactions, also known as tandem or cascade reactions . These methods enable chemists to perform complex synthetic conversions with high efficiency using simple starting materials .
Antioxidant Applications
1,2,3,4-Tetrahydroquinoline is used as an antioxidant . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Corrosion Inhibitor
1,2,3,4-Tetrahydroquinoline is also used as a corrosion inhibitor . Corrosion inhibitors are chemicals that can significantly reduce the corrosion rate of metals and alloys.
Active Component in Dyes
1,2,3,4-Tetrahydroquinoline is an active component in various dyes . Dyes are usually used in the textile industry for coloring fabrics.
Pharmacological Activities
Tetrahydroquinoline containing synthetic and natural analogs have been reported to possess a wide range of pharmacological activities like anti-inflammatory, anti-bacterial, anti-viral, anti-fungal, anti-leishmanial, anti-cancer, and anti-malarial, among others .
Drug Synthesis
Domino reactions contribute immensely to synthetic drug design strategies, enhance aesthetic approaches in total synthesis, and improve yields in large-scale synthesis . The goal of this survey is to provide readers with a summary and critical evaluation of the domino strategy as it pertains to the synthesis of tetrahydroquinolines, 2,3-dihydro-4 (1H)-quinolinones and 4 (1H)-quinolinones .
Mécanisme D'action
Target of Action
Tetrahydroquinoline derivatives, a family to which this compound belongs, are known to have a wide range of applications and are key structural motifs in pharmaceutical agents .
Mode of Action
It’s worth noting that tetrahydroquinoline derivatives are known for their abundance in natural products and notable biological activity .
Biochemical Pathways
Tetrahydroquinoline derivatives are known to be involved in a variety of biochemical processes .
Result of Action
Tetrahydroquinoline derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Safety and Hazards
Orientations Futures
In recent years, considerable research interest has been witnessed toward the synthesis of C(1)-substituted derivatives of 1,2,3,4-Tetrahydroquinoline, since they can act as precursors for various alkaloids displaying multifarious biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity . The future of this field lies in the development of new and environmentally friendly methods for the synthesis of THIQ derivatives .
Propriétés
IUPAC Name |
4-ethyl-1,2,3,4-tetrahydroquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-2-9-7-8-12-11-6-4-3-5-10(9)11;/h3-6,9,12H,2,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNOMUNJHUVNSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCNC2=CC=CC=C12.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



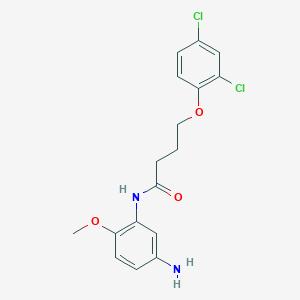
![(2-Chlorophenyl)-N-[2-(hexyloxy)benzyl]methanamine](/img/structure/B1460395.png)
![1-ethyl-N-[(1r,4r)-4-methylcyclohexyl]piperidin-4-amine](/img/structure/B1460396.png)
![2-Chloro-6-[(4-methoxybenzyl)oxy]pyrazine](/img/structure/B1460397.png)
![3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propanoic acid](/img/structure/B1460399.png)
![1-[4-(2-Aminoethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1460400.png)
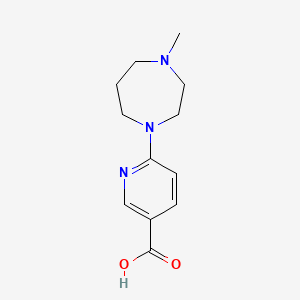
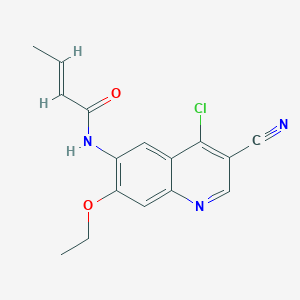

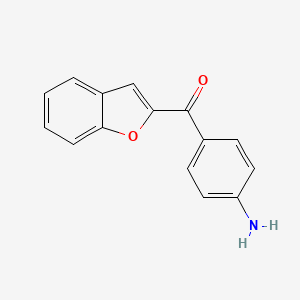


![1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1460414.png)
